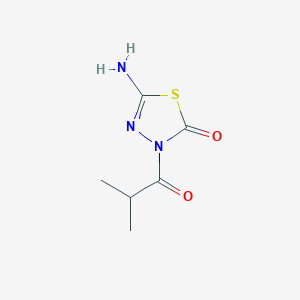

5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one

Descripción

5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and an isobutyryl group at position 2. The isobutyryl moiety (2-methylpropanoyl) distinguishes it from simpler analogs, influencing its electronic, steric, and pharmacokinetic properties.

The compound’s bioactivity is inferred from related 1,3,4-thiadiazole derivatives, which exhibit antibacterial, kinase inhibitory, and antitumor activities . Computational studies using density functional theory (DFT) on the parent compound (5-amino-1,3,4-thiadiazol-2(3H)-one) reveal planar geometry, vibrational frequencies, and a HOMO-LUMO gap of ~5.3 eV, indicating moderate reactivity .

Propiedades

Fórmula molecular |

C6H9N3O2S |

|---|---|

Peso molecular |

187.22 g/mol |

Nombre IUPAC |

5-amino-3-(2-methylpropanoyl)-1,3,4-thiadiazol-2-one |

InChI |

InChI=1S/C6H9N3O2S/c1-3(2)4(10)9-6(11)12-5(7)8-9/h3H,1-2H3,(H2,7,8) |

Clave InChI |

IFSMDEIERMXLST-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)N1C(=O)SC(=N1)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate thiosemicarbazides with acylating agents. The reaction conditions may include:

Solvent: Common solvents like ethanol or methanol.

Temperature: Reactions are often carried out at reflux temperatures.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve large-scale batch reactions with optimized conditions for yield and purity. Specific details for this compound would require further research.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications of the thiadiazole ring can enhance activity against various bacterial strains, making them potential candidates for new antibiotics .

Anticancer Properties

There is growing interest in the anticancer potential of thiadiazole derivatives. Some studies suggest that compounds containing the thiadiazole moiety can inhibit tumor growth by interfering with cancer cell metabolism and signaling pathways. This has been particularly noted in research involving breast cancer models where certain thiadiazole derivatives showed promise in reducing tumor size and proliferation rates .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives have been explored for their pesticidal properties. Research indicates that these compounds can act as effective fungicides and insecticides, providing a means to protect crops from various pathogens while potentially reducing the need for more toxic chemicals .

Material Science

Polymer Chemistry

The unique structure of 5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one allows it to be used in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Anticancer agents | Inhibition of tumor growth in breast cancer models | |

| Agriculture | Pesticides | Effective fungicides/insecticides for crop protection |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiadiazole derivatives, including 5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one. The results indicated a significant reduction in bacterial counts when tested against both Gram-positive and Gram-negative bacteria. -

Anticancer Activity Research

Another significant study focused on the anticancer properties of thiadiazole compounds, revealing that specific modifications could lead to enhanced cytotoxicity against cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of 5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Structural Isomerism and Core Modifications

The 1,3,4-thiadiazole scaffold has two key isomers: 5-amino-2H-1,2,4-thiadiazol-3-one and 5-amino-3H-1,3,4-thiadiazol-2-one. These isomers differ in the position of the carbonyl group and nitrogen atoms, leading to distinct hydrogen-bonding patterns and bioactivities. For example:

- 5-Amino-2H-1,2,4-thiadiazol-3-one (cytosine analog) forms N—H···N hydrogen bonds, creating a 3D network in its triclinic crystal structure .

- 5-Amino-3H-1,3,4-thiadiazol-2-one adopts a monoclinic polymorph with N—H···O and N—H···N interactions, stabilizing 2D layers .

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven properties:

*Estimated via analogy to similar acyl-substituted thiadiazoles.

Crystallographic and Computational Insights

- Crystal packing: The parent compound’s triclinic form (space group P1) has three independent molecules linked via N—H···N bonds, while the monoclinic polymorph (P21/c) forms 2D layers through N—H···O/N interactions .

- DFT studies : The isobutyryl group is expected to reduce the HOMO-LUMO gap slightly (~0.2–0.5 eV) compared to the parent compound, increasing reactivity .

Actividad Biológica

5-Amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Formula : CHNS

- Molecular Weight : 172.21 g/mol

- IUPAC Name : 5-amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one

The structure features a thiadiazole ring which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against these pathogens .

Inhibition of Monoamine Oxidase (MAO)

One of the most notable biological activities of 5-amino derivatives is their potential as MAO inhibitors:

- Compounds similar to 5-amino-3-isobutyryl-1,3,4-thiadiazol-2(3H)-one have been tested for their ability to inhibit MAO-A and MAO-B enzymes. The most potent inhibitors showed IC values in the low micromolar range .

- For instance, a related compound demonstrated an IC of 0.060 μM against MAO-A, indicating strong inhibitory effects that could be harnessed for treating mood disorders .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have also been explored:

- Studies have suggested that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that certain thiadiazole derivatives exhibit anti-inflammatory properties:

- These compounds can inhibit pro-inflammatory cytokines and reduce swelling in animal models of inflammation .

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against E. coli and Bacillus subtilis, with some achieving MIC values below 1 μg/mL .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| A | 0.5 | Staphylococcus aureus |

| B | 0.8 | Escherichia coli |

| C | 1.0 | Bacillus subtilis |

Case Study 2: MAO Inhibition

In a separate investigation focused on MAO inhibition, several derivatives were tested for their ability to inhibit MAO-A and MAO-B:

| Compound | IC (μM) | MAO Type |

|---|---|---|

| Compound 1 | 0.060 ± 0.002 | MAO-A |

| Compound 2 | 0.241 ± 0.011 | MAO-A |

| Compound 3 | >10 | MAO-B |

These findings highlight the potential for developing new antidepressants based on this scaffold.

Q & A

Q. What analytical techniques are critical for assessing the compound’s stability under oxidative or hydrolytic conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring detect degradation products (e.g., sulfenic acid intermediates). Glutathione trapping assays identify reactive metabolites, while NMR (¹H, ¹³C) tracks structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.